molecular formula C18H15N5O4S B10962740 2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10962740
M. Wt: 397.4 g/mol
InChI Key: OJUMEAGOZLCEMW-UHFFFAOYSA-N
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Description

2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a nitro-substituted pyrazole, a furan ring, and a tetrahydrobenzothieno-pyrimidinone core. Its intricate molecular architecture suggests it may possess interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the nitro-substituted pyrazole, followed by its coupling with a furan derivative. The final step involves the cyclization of the intermediate to form the tetrahydrobenzothieno-pyrimidinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane, ethanol, and dimethyl sulfoxide are often employed to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}-5,6,7,8-tetrahydro1

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Exploring its use as a lead compound for drug development.

    Industry: Utilizing its unique chemical properties in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-yl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. Its nitro group, in particular, provides a versatile handle for further chemical modifications, enhancing its potential as a versatile scaffold in drug discovery and material science.

Properties

Molecular Formula

C18H15N5O4S

Molecular Weight

397.4 g/mol

IUPAC Name

2-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H15N5O4S/c24-17-15-12-3-1-2-4-14(12)28-18(15)21-16(20-17)13-6-5-11(27-13)9-22-8-10(7-19-22)23(25)26/h5-8H,1-4,9H2,(H,20,21,24)

InChI Key

OJUMEAGOZLCEMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(O4)CN5C=C(C=N5)[N+](=O)[O-]

Origin of Product

United States

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